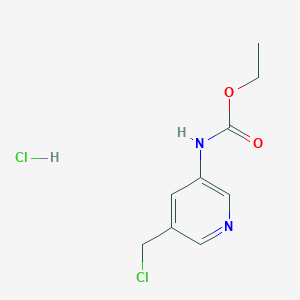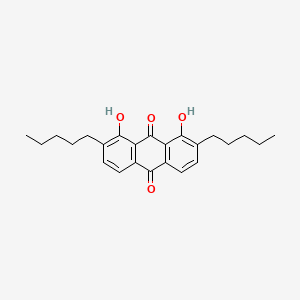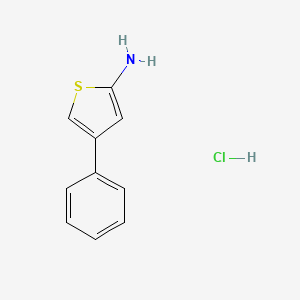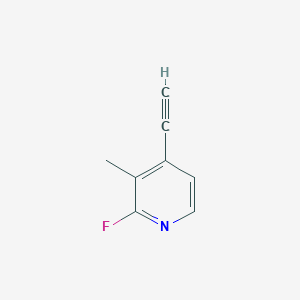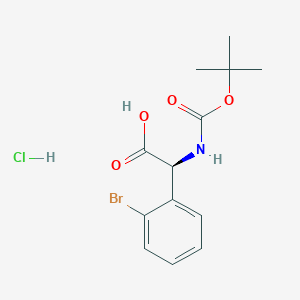
(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride is a complex organic compound that features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the desired position.
Introduction of the Boc-Protected Amino Group: The next step is the introduction of the tert-butoxycarbonyl (Boc) protected amino group. This is usually achieved through a reaction with Boc anhydride in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed for the efficient and sustainable synthesis of such compounds .
化学反応の分析
Types of Reactions
(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Oxalyl Chloride: Used for the deprotection of the Boc group.
Acetic Anhydride or Acetyl Chloride:
Major Products
Free Amine: Obtained after deprotection of the Boc group.
Substituted Phenyl Derivatives: Obtained after substitution reactions at the bromine position.
科学的研究の応用
(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition and protein interactions.
作用機序
The mechanism of action of (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzymes or binding to receptors .
類似化合物との比較
Similar Compounds
(S)-2-(2-Chlorophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride: Similar structure but with a chlorine atom instead of bromine.
(S)-2-(2-Fluorophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride imparts unique reactivity patterns compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s reactivity and interactions in chemical and biological systems .
特性
分子式 |
C13H17BrClNO4 |
|---|---|
分子量 |
366.63 g/mol |
IUPAC名 |
(2S)-2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H16BrNO4.ClH/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14;/h4-7,10H,1-3H3,(H,15,18)(H,16,17);1H/t10-;/m0./s1 |
InChIキー |
ZNCGKECBJHWKHE-PPHPATTJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1Br)C(=O)O.Cl |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1Br)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
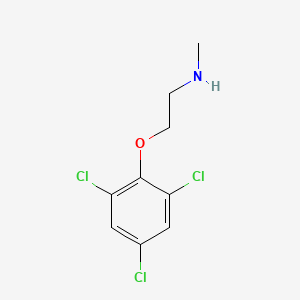
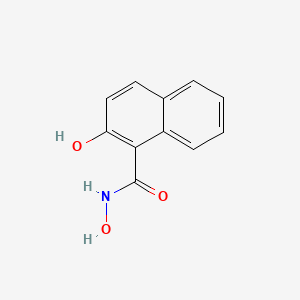

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
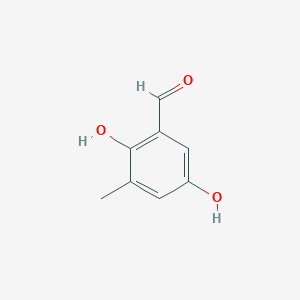
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)

